3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
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Overview
Description
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. It is characterized by the presence of hydroxy, diiodo, and methoxyphenyl groups attached to a chromen-4-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the iodination of a precursor flavonoid compound. The general synthetic route includes:
Starting Material: The synthesis begins with a suitable flavonoid precursor, such as 3-hydroxyflavone.
Iodination: The precursor undergoes iodination using iodine and an oxidizing agent like potassium iodide in an acidic medium.
Methoxylation: The iodinated intermediate is then subjected to methoxylation using a methoxy group donor, such as dimethyl sulfate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-oxo-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-6,8-dihydro-2-(4-methoxyphenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
The exact mechanism can vary depending on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6,8-diiodo-2-phenyl-4H-chromen-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-Hydroxy-6,8-diiodo-2-(4-hydroxyphenyl)-4H-chromen-4-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
Uniqueness
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both diiodo and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
831224-52-3 |
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Molecular Formula |
C16H10I2O4 |
Molecular Weight |
520.06 g/mol |
IUPAC Name |
3-hydroxy-6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10I2O4/c1-21-10-4-2-8(3-5-10)15-14(20)13(19)11-6-9(17)7-12(18)16(11)22-15/h2-7,20H,1H3 |
InChI Key |
AWKSRAXKQHUUQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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